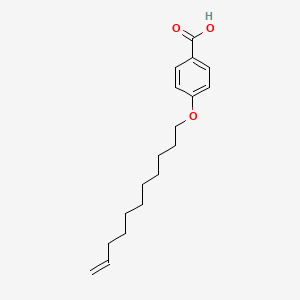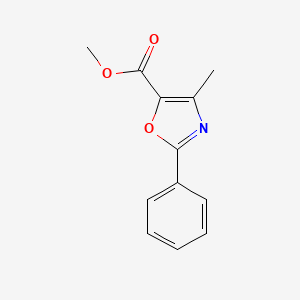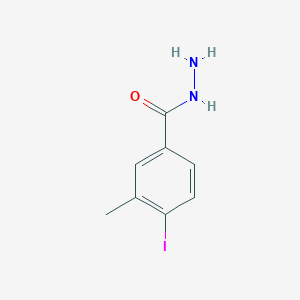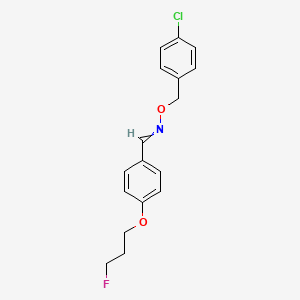
Benzoic acid, 4-(10-undecenyloxy)-
説明
The compound "Benzoic acid, 4-(10-undecenyloxy)-" is a chemical derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety with an undecenyloxy substituent at the para position. This modification potentially alters the physical, chemical, and biological properties of the benzoic acid, making it a subject of interest in various chemical research studies.
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step organic reactions. For instance, the synthesis of 4-(2,6,10-trimethyl-1,3,5,9-undecatetraenyl)benzoic acid starts with ethyl 4-formylbenzoate and linalool, leading to the formation of an intermediate ethyl 4-(2-methyl-3-oxo-1-propenyl)benzoate through alkoxy alkene-acetal condensation . This process may share similarities with the synthesis of "Benzoic acid, 4-(10-undecenyloxy)-," although the exact synthetic route would depend on the desired substitution pattern and the functional groups present on the undecenyl chain.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be complex, especially when additional functional groups are introduced. For example, the crystal and molecular structure of a novel mesogenic benzoic acid derivative was determined by X-ray analysis, revealing a dimeric association in the crystal, which is not typical for mesogens . This suggests that the molecular structure of "Benzoic acid, 4-(10-undecenyloxy)-" could also exhibit unique features, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. The presence of the carboxyl group allows for reactions typical of carboxylic acids, such as esterification and amidation. Additionally, the substituents on the aromatic ring or the aliphatic chain can undergo reactions specific to their functional groups. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the equilibria dependent on solvent and pH . Such reactivity could be expected for "Benzoic acid, 4-(10-undecenyloxy)-" if similar functional groups are present.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of large branches in the benzoyloxybenzoic acid series leads to liquid crystalline behavior at high temperatures . The crystal structures of other benzoic acid derivatives, such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, have been elucidated, showing how different substituents affect the dimer formation and packing in the crystal lattice . These findings suggest that "Benzoic acid, 4-(10-undecenyloxy)-" would also have distinct physical and chemical properties, which could be explored through similar analytical techniques.
科学的研究の応用
Synthesis and Characterization of Liquid Crystalline Materials
One notable application of 4-(10-undecenyloxy)benzoic acid derivatives involves their role in the synthesis and characterization of liquid crystalline materials. For instance, the selective synthesis of cis, cis-(3,5-dihydroxycyclohexyl) 3,4-(alkenyloxy, alkyloxy)benzoates, which include 3-(alkyloxy)-4-(undecenyloxy)benzoic acids, has been documented. These compounds demonstrate the ability to form a hexagonal columnar mesophase through hydrogen bonding. Subsequently, low molecular weight liquid crystalline siloxanes were synthesized from these compounds via a hydrosilylation reaction, leading to the stabilization and extension of the hexagonal columnar mesophase by the siloxane moieties. This research highlights the potential of 4-(10-undecenyloxy)benzoic acid derivatives in the development of novel liquid crystalline materials with unique thermal behaviors and applications in areas such as display technologies and advanced materials science (Schellhorn & Lattermann, 1994).
Role in Ferroelectric Liquid Crystal Polymers
Another application is observed in the field of ferroelectric liquid crystal side chain polymers. Derivatives of 4-(10-undecenyloxy)benzoic acid have been utilized in the synthesis of compounds that exhibit enantiotropic Sc* and SA phases, demonstrating significant spontaneous polarization and response times. Such materials are of great interest for their fast switching properties and potential use in advanced display technologies and optical devices. This research underlines the versatility and utility of 4-(10-undecenyloxy)benzoic acid derivatives in the synthesis of functional materials with desirable electro-optical properties (Tsai, Kuo, & Yang, 1994).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
4-undec-10-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h2,11-14H,1,3-10,15H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMMWYGOIPYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395396 | |
| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(10-undecenyloxy)- | |
CAS RN |
59100-95-7 | |
| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)


![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)


